1'-(2-(m-Tolyloxy)ethyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one 1'-(2-(m-Tolyloxy)ethyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one
Brand Name: Vulcanchem
CAS No.: 853751-55-0
VCID: VC21395697
InChI: InChI=1S/C20H21NO4/c1-15-6-4-7-16(14-15)23-13-10-21-18-9-3-2-8-17(18)20(19(21)22)24-11-5-12-25-20/h2-4,6-9,14H,5,10-13H2,1H3
SMILES: CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3C4(C2=O)OCCCO4
Molecular Formula: C20H21NO4
Molecular Weight: 339.4g/mol

1'-(2-(m-Tolyloxy)ethyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one

CAS No.: 853751-55-0

Cat. No.: VC21395697

Molecular Formula: C20H21NO4

Molecular Weight: 339.4g/mol

* For research use only. Not for human or veterinary use.

1'-(2-(m-Tolyloxy)ethyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one - 853751-55-0

Specification

CAS No. 853751-55-0
Molecular Formula C20H21NO4
Molecular Weight 339.4g/mol
IUPAC Name 1'-[2-(3-methylphenoxy)ethyl]spiro[1,3-dioxane-2,3'-indole]-2'-one
Standard InChI InChI=1S/C20H21NO4/c1-15-6-4-7-16(14-15)23-13-10-21-18-9-3-2-8-17(18)20(19(21)22)24-11-5-12-25-20/h2-4,6-9,14H,5,10-13H2,1H3
Standard InChI Key MQLZCAUWBUKYIS-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3C4(C2=O)OCCCO4
Canonical SMILES CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3C4(C2=O)OCCCO4

Introduction

Structural Overview

The compound belongs to the class of spiro compounds, characterized by a unique spiro linkage between two ring systems. Its chemical structure includes:

  • Key Functional Groups:

    • A spiro-indoline core.

    • A -dioxane ring.

    • An m-tolyloxy (meta-methylphenoxy) substituent attached via an ethyl linker.

    • A lactam (cyclic amide) functional group at the indolinone moiety.

This combination of structural features suggests potential biological activity and stability due to the rigid spiro framework.

Synthesis

While specific synthetic routes for this compound are not detailed in available sources, general methods for synthesizing spiro-indoline derivatives often involve:

  • Cyclization Reactions:
    Spiro-indoline frameworks are typically formed through cyclization reactions involving indole derivatives and electrophilic reagents.

  • Incorporation of the13-Dioxane Ring:
    The dioxane moiety can be introduced via acetalization reactions using diols and aldehydes or ketones under acidic conditions.

  • Introduction of the m-Tolyloxy Group:
    This step likely involves etherification reactions using m-tolyl alcohol or its derivatives with an appropriate alkylating agent.

  • Final Assembly:
    The ethyl linker connecting the m-tolyloxy group to the dioxane-indoline core may be introduced through alkylation or condensation reactions.

Characterization Techniques

To confirm the structure and purity of “1'-(2-(m-Tolyloxy)ethyl)spiro[ dioxane-2,3'-indolin]-2'-one,” standard analytical techniques are employed:

TechniquePurpose
NMR SpectroscopyIdentifies hydrogen (^1H) and carbon (^13C) environments in the molecule.
Mass SpectrometryConfirms molecular weight and fragmentation pattern.
IR SpectroscopyDetects functional groups (e.g., lactam C=O stretch, ether C-O stretch).
X-Ray CrystallographyDetermines precise 3D molecular structure if crystalline samples are available.

Potential Applications

The structural features of this compound suggest it may have applications in:

  • Medicinal Chemistry:

    • Spiro-indoline derivatives are known for their pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

    • The presence of an m-tolyloxy group may enhance lipophilicity and membrane permeability.

  • Material Science:

    • The rigid spirocyclic framework could make it suitable for use in optoelectronic materials or as a ligand in coordination chemistry.

  • Synthetic Intermediates:

    • Its functional groups make it a versatile intermediate for further derivatization in organic synthesis.

Research Implications

Given its structural complexity and potential bioactivity, further research could focus on:

  • Molecular Docking Studies: To predict interactions with biological targets such as enzymes or receptors.

  • Biological Assays: To evaluate cytotoxicity, antimicrobial efficacy, or other pharmacological properties.

  • Structure-Activity Relationship (SAR): Modifications to optimize activity and selectivity.

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